molecular formula C8H11ClN2O B15326434 (3-Chloro-4-methoxybenzyl)hydrazine

(3-Chloro-4-methoxybenzyl)hydrazine

Cat. No.: B15326434
M. Wt: 186.64 g/mol
InChI Key: YPHRVLGXQAQVQK-UHFFFAOYSA-N
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Description

(3-Chloro-4-methoxybenzyl)hydrazine is an organic compound characterized by the presence of a chloro group at the third position and a methoxy group at the fourth position on a benzyl hydrazine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methoxybenzyl)hydrazine typically involves the reaction of (3-Chloro-4-methoxybenzaldehyde) with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-methoxybenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitriles.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines.

Scientific Research Applications

(3-Chloro-4-methoxybenzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methoxybenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

  • (4-Methoxybenzyl)hydrazine
  • (3-Chlorobenzyl)hydrazine
  • (4-Chlorobenzyl)hydrazine

Comparison: (3-Chloro-4-methoxybenzyl)hydrazine is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

(3-chloro-4-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11ClN2O/c1-12-8-3-2-6(5-11-10)4-7(8)9/h2-4,11H,5,10H2,1H3

InChI Key

YPHRVLGXQAQVQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNN)Cl

Origin of Product

United States

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